![molecular formula C20H17F6N3O3S B3032661 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide CAS No. 338412-11-6](/img/structure/B3032661.png)
4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of amines with sulfonyl chlorides under controlled conditions. For instance, paper describes the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride in the presence of a base. This suggests that a similar approach could be used for synthesizing the compound of interest, with the appropriate naphthyridinyl amine and diethylbenzenesulfonyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using spectroscopic methods such as IR, H-NMR, and EIMS, as demonstrated in paper . These techniques provide information about the functional groups, bonding environment, and molecular weight, which are crucial for confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers do not directly discuss the reactions of the specific compound , but paper mentions the reactivity of a related phosphine derivative, which undergoes oxidation and methylation. This indicates that the sulfonamide group could also exhibit reactivity, potentially undergoing transformations that could modify its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, paper discusses the hydrogen bonding capabilities of sulfonamide derivatives, which can lead to the formation of self-associates in solution and affect properties like solubility and melting point. The presence of trifluoromethyl groups, as in the compound of interest, could also impact the compound's lipophilicity and electronic properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard codes associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N,N-diethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N3O3S/c1-3-29(4-2)33(30,31)13-7-5-12(6-8-13)32-17-10-9-14-15(19(21,22)23)11-16(20(24,25)26)27-18(14)28-17/h5-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPFEAYPMRCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363049 | |
Record name | 3K-004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338412-11-6 | |
Record name | 3K-004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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